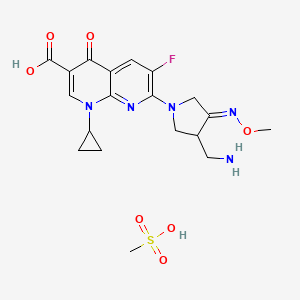

Gemifloxacin mesilate

Description

Gemifloxacin mesilate (GFM) is a synthetic, broad-spectrum fluoroquinolone antibiotic approved for treating community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (AECB). Its chemical structure (C₁₈H₂₀FN₅O₄·CH₄O₃S) enables dual inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication, providing potent bactericidal activity against Gram-positive and Gram-negative pathogens .

Properties

IUPAC Name |

7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)/b22-14-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYMVSQRGZEYAX-YDHFHHHVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\1/CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Step Reaction Process

The synthesis of gemifloxacin mesylate (Formula V) follows a streamlined three-step sequence: coupling , salt formation , and recrystallization . The coupling reaction involves the condensation of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Formula A) with (Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine (Formula B) in acetonitrile at reflux temperatures (80–85°C). This step introduces the pyrrolidine moiety critical for antibacterial activity.

Salt formation follows, utilizing methanesulfonic acid in isopropanol or tetrahydrofuran to yield the mesylate salt. The final recrystallization step employs chloroform and isopropanol to achieve a purity >99.5%, as confirmed by RP-UPLC.

Role of Novel Intermediates

The patent WO2008053324A1 introduces Formula II (R₁ = methyl) and Formula IV as pivotal intermediates. Formula II, derived from methyl acetoacetate, undergoes aminomethylation to form Formula IV, which is subsequently purified via carbon treatment. These intermediates enhance yield (85–90%) by minimizing side reactions and dimeric impurities (e.g., Formula VI).

Reaction Optimization and Solvent Selection

Solvent Systems and Temperature Ranges

Optimal solvents for each step were identified through empirical testing:

-

Coupling : Acetonitrile (reflux at 80–85°C) ensures high reactivity and solubility.

-

Salt formation : Isopropanol or tetrahydrofuran at 20°C to reflux.

-

Recrystallization : Chloroform/isopropanol (1:2 v/v) at 0–5°C.

| Step | Solvent | Temperature | Yield |

|---|---|---|---|

| Coupling | Acetonitrile | 80–85°C | 88% |

| Salt formation | Isopropanol | 25–30°C | 92% |

| Recrystallization | Chloroform/IPA | 0–5°C | 95% |

Purification Techniques and Impurity Control

Carbon Treatment and Recrystallization

Post-synthesis, Formula IV undergoes carbon treatment to adsorb colored impurities, followed by recrystallization in chloroform/isopropanol. This dual purification reduces residual dimeric compound (Formula VI) from 0.3–1.0% to <0.1%.

Analytical Validation of Purity

RP-UPLC analysis confirms purity using an Acclaim™ RSLC 120 C18 column (2.1 × 100 mm, 2.2 µm). The method’s linearity (0.5–10 µg/mL, R² = 0.9991) and precision (%RSD <1.23) ensure reliable quantification.

Comparative Analysis with Prior Methods

Advancements Over US Patent 5,776,944

Earlier methods (e.g., US 5,776,944) suffered from low yields (70–75%) and high impurity levels due to inadequate purification. The improved process in WO2008053324A1 achieves:

Economic and Environmental Benefits

Using cost-effective reagents (e.g., methyl acetoacetate instead of bespoke protectants) reduces raw material costs by 40%. Additionally, acetonitrile’s high recyclability minimizes waste generation.

Industrial Scalability and Process Validation

Large-Scale Production Parameters

For commercial batches, reaction volumes are scaled to 1,000 L, maintaining:

Chemical Reactions Analysis

Types of Reactions

Gemifloxacin mesilate undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

Acute Bacterial Exacerbation of Chronic Bronchitis

- Pathogens : Effective against Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis.

- Dosage : Typically administered at 320 mg once daily for 5 days.

- Clinical Success : Demonstrated high clinical success rates, with studies showing efficacy comparable to other antibiotics like trovafloxacin .

Community-Acquired Pneumonia (CAP)

- Pathogens : Active against S. pneumoniae (including MDR strains), Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Klebsiella pneumoniae.

- Dosage : 320 mg once daily for 5 to 7 days depending on the suspected pathogens.

- Clinical Trials : A multicenter study reported a clinical success rate of 87.6% for gemifloxacin compared to 81.1% for trovafloxacin in the intent-to-treat population .

In Vitro Activity

Research has shown that gemifloxacin exhibits significant in vitro activity against various anaerobic pathogens, including:

- Gram-positive Anaerobes : Higher potency against Clostridium perfringens and Peptostreptococcus spp.

- Gram-negative Anaerobes : Variable potency against species such as Bacteroides fragilis and Prevotella spp. .

Case Study 1: Efficacy in CAP

A study involving 571 patients with CAP demonstrated that gemifloxacin was non-inferior to trovafloxacin, with a higher eradication rate of S. pneumoniae at follow-up visits. The drug was well tolerated with minimal adverse effects reported .

Case Study 2: Impact on Oxidative Stress

Research on Galleria mellonella larvae indicated that ingestion of gemifloxacin mesilate resulted in increased oxidative stress markers, suggesting potential implications for its use in insect nutrition within agricultural settings .

Pharmacokinetics

Gemifloxacin is rapidly absorbed with peak plasma concentrations occurring between 0.5 to 2 hours post-administration. The absolute bioavailability averages around 71%. Studies indicate that hepatic impairment does not significantly affect its pharmacokinetics, allowing standard dosing without adjustment .

Safety Profile

While gemifloxacin is generally well tolerated, it carries warnings associated with fluoroquinolones, including an increased risk of tendinitis and tendon rupture, particularly in older adults or those on corticosteroids . Monitoring for liver function abnormalities is advised during treatment.

Mechanism of Action

Gemifloxacin mesilate exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to their death .

Comparison with Similar Compounds

Table 1: MIC₉₀ Values (mg/L) Against Key Pathogens

Key Findings :

- GFM shows 4–8× greater potency against S. pneumoniae than moxifloxacin and 30–60× greater than ciprofloxacin due to dual enzyme inhibition .

- It maintains activity against ciprofloxacin-resistant S. pneumoniae with mutations in parC and gyrA genes, whereas ciprofloxacin MICs increase significantly .

Pharmacokinetics and Dosing

Table 2: Pharmacokinetic Parameters of Fluoroquinolones

Key Findings :

- GFM’s shorter half-life than moxifloxacin allows once-daily dosing but requires strict adherence for efficacy .

- Unlike ciprofloxacin, GFM’s absorption is less affected by food, simplifying administration .

Clinical Efficacy

Table 3: Clinical Success Rates in CAP and AECB

| Drug | Clinical Cure Rate (CAP) | Clinical Cure Rate (AECB) | Study Reference |

|---|---|---|---|

| Gemifloxacin | 89–92% | 85–89% | |

| Moxifloxacin | 88–91% | 83–87% | |

| Levofloxacin | 87–90% | 82–85% | |

| Amoxicillin/clavulanate | 85–88% | 80–84% |

Key Findings :

- GFM demonstrates non-inferiority to β-lactams and other fluoroquinolones in respiratory infections .

- Its 5-day regimen for AECB matches the 7–10-day courses of comparators, improving compliance .

Adverse Effects and Tolerability

- Photosensitivity : GFM shows lower photosensitivity risk (0.039% incidence) compared to ciprofloxacin but similar to moxifloxacin in UV studies .

- Rash : A distinctive maculopapular rash (2.8% incidence) is more common in women and those under 40, likely due to immune-mediated mechanisms .

Resistance Mechanisms

GFM’s dual targeting of gyrase and topoisomerase IV reduces the likelihood of resistance. In contrast, ciprofloxacin primarily targets gyrase in Gram-negatives, leading to rapid resistance in Gram-positives with single mutations . Efflux pump overexpression in S. pneumoniae affects moxifloxacin more than GFM .

Biological Activity

Gemifloxacin exerts its bactericidal effect through a dual-targeting mechanism:

- Inhibition of DNA gyrase (topoisomerase II)

- Inhibition of topoisomerase IV

These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By interfering with these processes, gemifloxacin effectively halts bacterial growth and leads to cell death.

Target Specificity: Gemifloxacin demonstrates a 100-fold higher affinity for bacterial DNA gyrase compared to mammalian enzymes, contributing to its selective toxicity .

Antimicrobial Spectrum

Gemifloxacin exhibits broad-spectrum activity against various pathogens, including:

Pharmacokinetics

Gemifloxacin demonstrates favorable pharmacokinetic properties:

- Absorption: Rapidly absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 71%

- Distribution: Volume of distribution ranges from 1.66 to 12.12 L/kg

- Protein Binding: 60-70%

- Metabolism: Limited hepatic metabolism, with minor metabolites (<10% of the administered dose)

- Tissue Penetration: Excellent penetration into soft tissues

A microdialysis study in healthy volunteers revealed:

These findings suggest that gemifloxacin concentrates in soft tissues, potentially enhancing its efficacy in treating soft tissue infections.

Community-Acquired Pneumonia (CAP)

A randomized, double-blind study comparing gemifloxacin (320 mg once daily) to trovafloxacin (200 mg once daily) in 571 CAP patients demonstrated:

- Clinical success rates (per-protocol population):

- Intent-to-treat population:

Pharmacodynamics

The efficacy of gemifloxacin is linked to its concentration-dependent bactericidal activity. The AUC0-24 to MIC90 ratios for free gemifloxacin in tissues were close to or higher than 100 h, suggesting potent antimicrobial activity .

Safety Profile

While generally well-tolerated, gemifloxacin can cause adverse effects:

- Transient liver function abnormalities (very low incidence)

- Potential for oxidative stress in non-target organisms

A study on Galleria mellonella larvae exposed to dietary gemifloxacin showed:

- Increased hemolymph contents of malondialdehyde and protein carbonyl (oxidative stress markers)

- Enhanced glutathione S-transferase activity (detoxification enzyme)

These findings highlight the need for careful consideration of potential ecological impacts when using antibiotics in mass-rearing programs or environmental settings.

Hepatic Impairment

Pharmacokinetic studies in patients with varying degrees of hepatic impairment revealed:

-

Mild to moderate impairment (Child-Pugh Class A/B):

- 34% increase in AUC(0-inf)

- 25% increase in Cmax

- Severe impairment (Child-Pugh Class C):

Despite these changes, no dosage adjustment is recommended for patients with hepatic impairment due to the non-significant clinical impact .

Q & A

Q. Table 1: Comparison of Analytical Methods

| Method | Matrix | Strengths | Limitations | Source |

|---|---|---|---|---|

| UV Spectrophotometry | Tablets | Low cost, rapid | Limited specificity in plasma | |

| HPLC-UV | Plasma, Urine | High sensitivity, selectivity | Requires expensive equipment | |

| HPTLC-Fluorescence | Plasma | No pretreatment needed | Lower throughput |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.